molecular formula C19H21NO2 B5374321 N-cyclopentyl-4-(phenoxymethyl)benzamide

N-cyclopentyl-4-(phenoxymethyl)benzamide

Cat. No.: B5374321
M. Wt: 295.4 g/mol
InChI Key: BQGQHBDIGMZSHR-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(phenoxymethyl)benzamide is a benzamide derivative characterized by a cyclopentylamine group attached to the benzamide core and a phenoxymethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of benzamide analogs, which are frequently explored for bioactivity, including enzyme inhibition and antioxidant properties .

Properties

IUPAC Name

N-cyclopentyl-4-(phenoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(20-17-6-4-5-7-17)16-12-10-15(11-13-16)14-22-18-8-2-1-3-9-18/h1-3,8-13,17H,4-7,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGQHBDIGMZSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Synthesis Notes Reference
N-cyclopentyl-4-(phenoxymethyl)benzamide C₁₉H₂₁NO₂ 295.38 Cyclopentylamine, phenoxymethyl Target compound; synthesis method not specified
N-(2-chlorophenyl)-4-(phenoxymethyl)benzamide C₂₀H₁₆ClNO₂ 337.80 2-chlorophenyl, phenoxymethyl Structural analog; no bioactivity reported
N-cyclopentyl-4-(methanesulfonamido)benzamide C₁₃H₁₈N₂O₃S 282.36 Cyclopentylamine, methanesulfonamido Higher polarity due to sulfonamide group
4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide C₁₈H₁₇N₃O₃ 323.35 1,3,4-oxadiazole, phenoxymethyl Synthesized via acylthiosemicarbazide route; 72% yield
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide C₂₈H₃₈N₂O₄ 466.61 Tetradecanoyl chain, 3-carboxyphenyl 79% PCAF HAT inhibition at 100 μM

Key Observations :

  • Substituent Effects: The presence of bulky groups (e.g., cyclopentyl) or polar moieties (e.g., sulfonamide, carboxyl) significantly alters solubility and bioactivity. For example, sulfonamide-containing analogs (e.g., N-cyclopentyl-4-(methanesulfonamido)benzamide) exhibit higher polarity compared to phenoxymethyl derivatives .
  • Bioactivity: Compounds with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show enhanced PCAF histone acetyltransferase (HAT) inhibition (79% at 100 μM), suggesting that hydrophobic interactions play a critical role in enzyme binding .

Physicochemical and Functional Insights

  • Solubility: Methoxy and hydroxyl substituents (e.g., in A8 and H10 ) improve water solubility, whereas long alkyl chains (e.g., tetradecanoyl) increase lipophilicity, affecting membrane permeability .

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